molecular formula C3H6O4 B055891 Glyceric acid CAS No. 118916-26-0

Glyceric acid

Cat. No. B055891
Key on ui cas rn: 118916-26-0
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Patent
US04575558

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][OH:7])[C:3]([OH:5])=O.CO[C:10](OC)([CH3:12])[CH3:11].C(O)[C@H](O)C(O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[CH3:11][C:10]1([CH3:12])[O:1][CH:2]([CH2:3][OH:5])[CH2:6][O:7]1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C)OC
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](C(=O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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